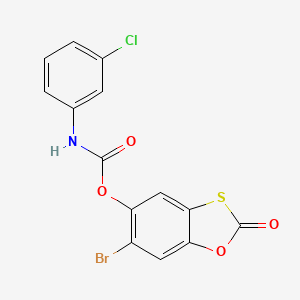![molecular formula C35H26Cl3N5O4 B15009342 N-[(4Z)-4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B15009342.png)
N-[(4Z)-4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a phthalimide moiety, and a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-(diethylamino)benzaldehyde, 2,4,6-trichlorophenylhydrazine, and phthalic anhydride. The key steps in the synthesis could involve:
Condensation Reaction: Formation of the pyrazole ring through the condensation of 4-(diethylamino)benzaldehyde with 2,4,6-trichlorophenylhydrazine.
Cyclization: Cyclization of the intermediate to form the pyrazole ring.
Amidation: Reaction of the pyrazole intermediate with phthalic anhydride to form the final benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The diethylamino group can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl groups in the pyrazole and benzamide moieties can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In industry, the compound could be used in the development of new materials or as a reagent in chemical processes. Its unique structure might impart desirable properties to materials or facilitate specific reactions.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
- **N-[(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE
- **N-[(4Z)-4-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it might exhibit different reactivity, biological activity, or physical properties due to the presence of the diethylamino group and the specific arrangement of its functional groups.
属性
分子式 |
C35H26Cl3N5O4 |
|---|---|
分子量 |
687.0 g/mol |
IUPAC 名称 |
N-[(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-(1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C35H26Cl3N5O4/c1-3-41(4-2)23-14-12-20(13-15-23)16-27-31(40-43(35(27)47)30-28(37)18-22(36)19-29(30)38)39-32(44)21-8-7-9-24(17-21)42-33(45)25-10-5-6-11-26(25)34(42)46/h5-19H,3-4H2,1-2H3,(H,39,40,44)/b27-16- |
InChI 键 |
UPVXWCMHDKQKJH-YUMHPJSZSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B15009265.png)
![1,5-dimethyl-4-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15009272.png)

![2-(furan-2-yl)-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B15009286.png)
![[4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester](/img/structure/B15009298.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide](/img/structure/B15009306.png)


![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15009319.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B15009322.png)

![2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15009326.png)

